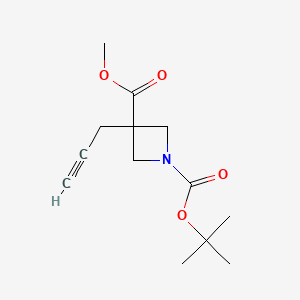![molecular formula C9H14O3 B13461353 Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13461353.png)
Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(hydroxymethyl)bicyclo[211]hexane-2-carboxylate is a bicyclic compound with a unique structure that makes it an interesting subject for chemical research This compound is characterized by its bicyclo[211]hexane core, which is a strained ring system, and the presence of functional groups such as a methyl ester and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate typically involves a [2+2] cycloaddition reaction. This method uses photochemistry to create the bicyclic structure. The reaction conditions often require a mercury lamp and specific glassware to facilitate the cycloaddition process . The resulting product can be further derivatized through various transformations to introduce different functional groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the photochemical [2+2] cycloaddition process. This would require specialized equipment to handle the reaction conditions and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Various nucleophiles can attack the ester carbonyl, leading to substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 4-(carboxymethyl)bicyclo[2.1.1]hexane-2-carboxylate.
Reduction: Formation of 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-methanol.
Substitution: Formation of various substituted esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules due to its strained ring system and functional groups
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug candidates.
Industry: Utilized in the development of new materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate is largely dependent on its functional groups and the specific reactions it undergoes. The strained bicyclic structure can interact with various molecular targets, leading to different pathways and effects. For example, the hydroxymethyl group can participate in hydrogen bonding, while the ester group can undergo hydrolysis or other transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate .
- Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate .
Uniqueness
Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate is unique due to its specific bicyclic structure and the presence of both a hydroxymethyl and a methyl ester group. This combination of features makes it a versatile compound for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C9H14O3 |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-12-8(11)7-4-9(5-10)2-6(7)3-9/h6-7,10H,2-5H2,1H3 |
Clé InChI |
YBMKUTFZZSLUFQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC2(CC1C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-1-[1-(aminomethyl)cyclopropanecarbonyl]pyrrolidin-3-ol hydrochloride](/img/structure/B13461271.png)

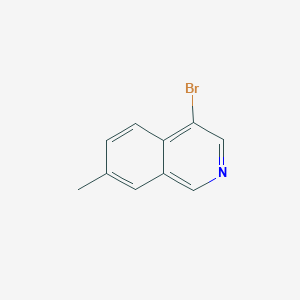
![rac-(1R,5S,6S)-3-oxabicyclo[4.1.0]heptan-5-ol](/img/structure/B13461295.png)
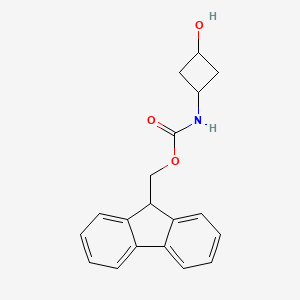
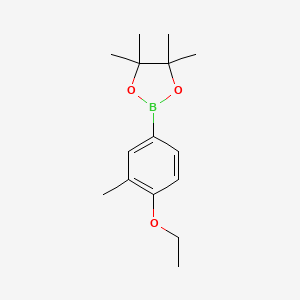
![(8,8-Difluoro-2-oxaspiro[4.5]decan-3-YL)methanol](/img/structure/B13461310.png)
![1-{5-[(Morpholin-4-yl)methyl]furan-2-yl}methanamine dihydrochloride](/img/structure/B13461321.png)


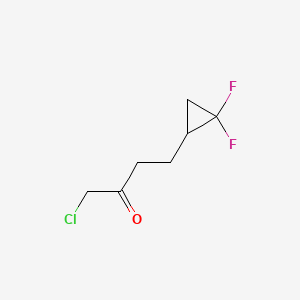
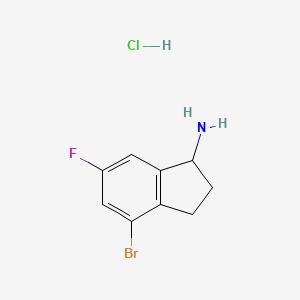
![[(3-Bromocyclobutyl)methyl]trimethylsilane](/img/structure/B13461345.png)
